Introduction: The Imperative for Rigorous Physicochemical Profiling
Introduction: The Imperative for Rigorous Physicochemical Profiling
Technical Guide to the Physicochemical Characterization of N-(Pyrazol-1-ylmethyl)morpholine
Abstract: N-(Pyrazol-1-ylmethyl)morpholine is a heterocyclic compound featuring both a pyrazole and a morpholine moiety, structural motifs of significant interest in medicinal chemistry and drug development due to their prevalence in pharmacologically active agents.[1][2] This guide provides a comprehensive framework for the in-depth physicochemical characterization of this and other novel chemical entities. As detailed public data on this specific molecule is limited, this document serves as a master template, outlining authoritative, field-proven protocols for determining the critical parameters that govern a compound's behavior in a pharmaceutical context. We present step-by-step methodologies for elucidating key properties including melting point, aqueous solubility, acid dissociation constant (pKa), and lipophilicity (LogD), alongside protocols for ensuring chemical stability. Each section explains the causality behind experimental choices and provides a self-validating system for generating trustworthy and reproducible data.
The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. These characteristics—solubility, lipophilicity, ionization state, and stability—are not mere data points; they are the primary determinants of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, and ultimately, its therapeutic efficacy and safety.
N-(Pyrazol-1-ylmethyl)morpholine combines two key heterocyclic scaffolds. Pyrazole derivatives are foundational to numerous drugs, recognized for their diverse biological activities.[1] Morpholine is a privileged structure in drug design, often incorporated to enhance aqueous solubility, metabolic stability, and overall pharmacological properties.[2] The combination of these rings presents a scaffold with significant therapeutic potential, yet its behavior is dictated by the precise physicochemical landscape that this guide will equip researchers to map.
This document provides the essential experimental workflows to generate a complete physicochemical datasheet for N-(Pyrazol-1-ylmethyl)morpholine, establishing a foundation for all subsequent stages of drug development.
Molecular Identity and Core Properties
Before embarking on experimental characterization, it is crucial to establish the foundational identity of the molecule. This data serves as the reference point for all subsequent measurements.
| Property | Data | Source |
| IUPAC Name | 4-(1H-pyrazol-1-ylmethyl)morpholine | - |
| Molecular Formula | C8H13N3O | - |
| Molecular Weight | 167.21 g/mol | [3] |
| Canonical SMILES | C1COCCN1CN2C=CN=C2 | - |
| InChIKey | ULVHIXRISPYXRG-UHFFFAOYSA-N | - |
| Physical Form | White to Off-White Solid (Predicted) |
Melting Point Determination: A Primary Indicator of Purity and Stability
Expertise & Causality: The melting point is one of the most fundamental and informative physical properties of a solid crystalline compound.[4] It provides a rapid assessment of purity; pure compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broadened melting range.[5] This parameter is also critical for downstream formulation and stability assessments, as it relates to lattice energy and physical stability. The capillary method is the standard pharmacopeial technique, valued for its simplicity and accuracy.[4]
Experimental Protocol: Capillary Melting Point Determination
This protocol details the use of a modern digital melting point apparatus, which offers precise temperature control and automated detection.[6]
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Sample Preparation:
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Ensure the N-(Pyrazol-1-ylmethyl)morpholine sample is completely dry and homogenous. If necessary, gently grind the solid into a fine powder using a mortar and pestle.[7]
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Press the open end of a capillary tube into the powdered sample several times to collect a small amount of material.[4]
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Tap the closed end of the capillary tube firmly on a hard surface, or drop it down a long glass tube, to pack the sample into the bottom. The packed sample height should be 2-4 mm.[7]
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Instrument Setup and Measurement:
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Insert the packed capillary tube into the heating block of the melting point apparatus.[8]
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Rapid Preliminary Scan: If the approximate melting point is unknown, set a rapid heating rate (e.g., 10-20°C/min) to determine a rough melting range. A fresh sample must be used for the precise determination.[4]
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Precise Measurement: For an accurate measurement, set the starting temperature to at least 20°C below the approximate melting point found in the preliminary scan.[8]
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Set the heating ramp rate to 1°C/min to ensure thermal equilibrium between the sample, heating block, and thermometer.[8]
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Data Recording:
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Record the temperature at which the first droplet of liquid becomes visible (T1).
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Record the temperature at which the last solid crystal melts completely (T2).
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The melting point is reported as the range T1 - T2.
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Workflow for Melting Point Determination
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-(1-methyl-1H-pyrazol-4-yl)morpholine | C8H13N3O | CID 71695337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. thinksrs.com [thinksrs.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. westlab.com [westlab.com]
- 7. vet.mu.edu.iq [vet.mu.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
